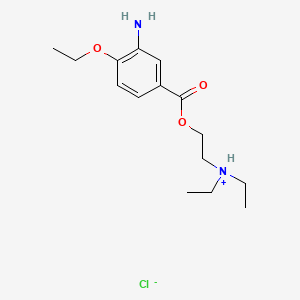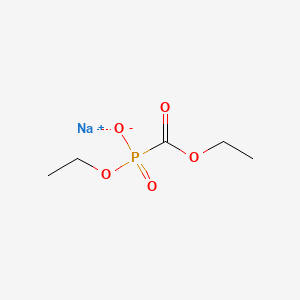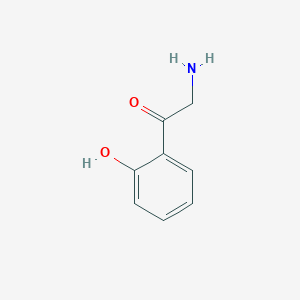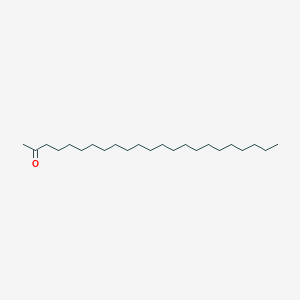![molecular formula C15H10Br2O3 B3061307 Ethanone, 1-[3-(benzoyloxy)phenyl]-2,2-dibromo- CAS No. 92637-49-5](/img/structure/B3061307.png)
Ethanone, 1-[3-(benzoyloxy)phenyl]-2,2-dibromo-
Übersicht
Beschreibung
“Ethanone, 1-[3-(benzoyloxy)phenyl]-2,2-dibromo-” is a chemical compound. It’s likely to be an organic compound containing a ketone functional group (due to the presence of “ethanone” in its name), a benzoyloxy group (an oxygen atom connecting a benzoyl group and a phenyl group), and two bromine atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the benzoyloxy group and the bromine atoms to the ethanone base. This could potentially be achieved through electrophilic aromatic substitution, a common method for adding groups to aromatic rings .Molecular Structure Analysis
The molecular structure of this compound would likely include a benzene ring (from the phenyl group) attached to an ethanone group (a carbonyl group with a methyl group attached), a benzoyloxy group, and two bromine atoms .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and reagents present. As an aromatic ketone, it could potentially undergo a variety of reactions, including nucleophilic addition at the carbonyl group or electrophilic substitution at the benzene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. As an aromatic ketone, it would likely be a solid at room temperature, and its solubility would depend on the specific substituents present .Wissenschaftliche Forschungsanwendungen
Structural Chemistry and Activity
- Structural Properties and Anti-inflammatory Activity : Compounds similar to Ethanone, 1-[3-(benzoyloxy)phenyl]-2,2-dibromo-, exhibit anti-inflammatory properties. The structural properties of these compounds, including crystal structure determinations, play a significant role in their biological activity (Singh et al., 2020).
Synthetic Applications
- Polyfunctionally Substituted Compounds : The synthesis of compounds with multiple functional groups, including Ethanone derivatives, highlights their application in creating diverse chemical structures. These syntheses contribute to the development of complex organic molecules (Abu-Shanab, 2006).
Antimicrobial Activity
- Synthesis and Antimicrobial Activity : Ethanone derivatives have been synthesized and studied for their antimicrobial activity, showcasing their potential in addressing bacterial infections. The structural elucidation of these compounds is based on analytical techniques like NMR spectroscopy (Dave et al., 2013).
Photoprotection and Chemical Analysis
- Photoremovable Protecting Groups : Ethanone derivatives have been used as photoremovable protecting groups for carboxylic acids, indicating their utility in photochemical applications. This application is significant in organic synthesis where controlled release of protected groups is required (Atemnkeng et al., 2003).
Molecular Docking and ADMET Studies
- Molecular Docking and Antibacterial Properties : Ethanone derivatives have shown binding efficacy with proteins in Staphylococcus aureus. ADMET studies indicate their potential as antibacterial agents, based on their interaction with bacterial proteins (Satya et al., 2022).
Wirkmechanismus
Eigenschaften
IUPAC Name |
[3-(2,2-dibromoacetyl)phenyl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Br2O3/c16-14(17)13(18)11-7-4-8-12(9-11)20-15(19)10-5-2-1-3-6-10/h1-9,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYANLLKAWGJMFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C(=O)C(Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Br2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60544218 | |
| Record name | 3-(Dibromoacetyl)phenyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60544218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanone, 1-[3-(benzoyloxy)phenyl]-2,2-dibromo- | |
CAS RN |
92637-49-5 | |
| Record name | 3-(Dibromoacetyl)phenyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60544218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[3-(2-Hydroxyethylamino)propylamino]ethanol;hydrochloride](/img/structure/B3061227.png)



![Phosphonic acid, [3-[ethyl[(heptadecafluorooctyl)sulfonyl]amino]propyl]-](/img/structure/B3061232.png)
![(3-phenoxyphenyl)methyl 3-[(E)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B3061233.png)





